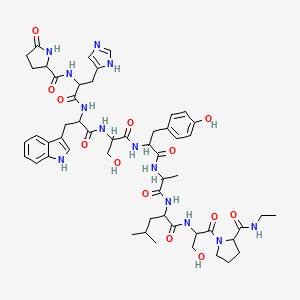

Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt ist ein synthetisches Dekapeptidanalogon des luteinisierenden Hormons freisetzenden Hormons (LHRH). Es ist bekannt für seine Rolle bei der Regulierung der Freisetzung von Gonadotropinen, die für die Fortpflanzungsfunktionen entscheidend sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt beinhaltet den schrittweisen Zusammenbau von Aminosäuren unter Verwendung der Festphasenpeptidsynthese (SPPS). Der Prozess beginnt typischerweise mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe geschützter Aminosäuren. Jeder Kupplungsschritt wird durch Aktivierungsmittel wie HBTU oder DIC erleichtert, und die Schutzgruppen werden mit TFA entfernt. Das Endprodukt wird vom Harz abgespalten und mittels HPLC gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Konsistenz zu verbessern. Die Verwendung von Hochdurchsatz-Reinigungstechniken gewährleistet die Produktion von hochreinen Peptiden, die für pharmazeutische Anwendungen geeignet sind .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann an den Tryptophan- und Tyrosinresten auftreten, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen sind seltener, können aber die Disulfidbrücken betreffen, falls vorhanden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Reduktionsmittel wie DTT oder TCEP.

Substitution: Aminosäurederivate mit unterschiedlichen Seitenketten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Peptide, reduzierte Peptide und verschiedene Analoga mit substituierten Aminosäuren .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht für seine Rolle bei der Regulierung reproduktiver Hormone und seine Auswirkungen auf zelluläre Signalwege.

Medizin: Anwendung in der Behandlung hormonabhängiger Erkrankungen wie Prostatakrebs und Endometriose.

Industrie: Verwendet bei der Entwicklung von Peptid-basierten Therapeutika und diagnostischen Werkzeugen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an die LHRH-Rezeptoren in der Hypophyse. Diese Bindung stimuliert die Freisetzung von Gonadotropinen, darunter luteinisierendes Hormon (LH) und follikelstimulierendes Hormon (FSH). Diese Hormone spielen eine entscheidende Rolle bei der Regulierung der Fortpflanzungsfunktionen. Der Mechanismus der Verbindung beinhaltet die Aktivierung spezifischer Signalwege, die zur Sekretion dieser Hormone führen .

Analyse Chemischer Reaktionen

Types of Reactions

Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan and tyrosine residues, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions are less common but can involve the disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like DTT or TCEP.

Substitution: Amino acid derivatives with different side chains.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and various analogs with substituted amino acids .

Wissenschaftliche Forschungsanwendungen

Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating reproductive hormones and its effects on cellular signaling pathways.

Medicine: Applied in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.

Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.

Wirkmechanismus

Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt exerts its effects by binding to the LHRH receptors in the pituitary gland. This binding stimulates the release of gonadotropins, including luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones play a crucial role in regulating reproductive functions. The compound’s mechanism involves the activation of specific signaling pathways that lead to the secretion of these hormones .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Triptorelin: Ein weiteres LHRH-Analogon mit ähnlichen Anwendungen in der Hormonregulierung.

Leuprorelin: Anwendung in der Behandlung hormonabhängiger Krebserkrankungen.

Goserelin: Anwendung in der Behandlung von Prostata- und Brustkrebs.

Einzigartigkeit

Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz und Modifikationen, die ihm besondere Bindungseigenschaften und biologische Aktivitäten verleihen. Seine Fähigkeit, den Eisprung zu induzieren und reproduktive Zyklen zu synchronisieren, macht es besonders wertvoll in der Reproduktionsmedizin .

Eigenschaften

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H71N13O13/c1-5-55-52(78)43-11-8-18-66(43)53(79)42(26-68)65-48(74)37(19-28(2)3)60-45(71)29(4)58-47(73)38(20-30-12-14-33(69)15-13-30)61-51(77)41(25-67)64-49(75)39(21-31-23-56-35-10-7-6-9-34(31)35)62-50(76)40(22-32-24-54-27-57-32)63-46(72)36-16-17-44(70)59-36/h6-7,9-10,12-15,23-24,27-29,36-43,56,67-69H,5,8,11,16-22,25-26H2,1-4H3,(H,54,57)(H,55,78)(H,58,73)(H,59,70)(H,60,71)(H,61,77)(H,62,76)(H,63,72)(H,64,75)(H,65,74) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTZWNQPYNOUHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H71N13O13 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1098.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319429-24-8 |

Source

|

| Record name | (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)

![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)

![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)

amine](/img/structure/B12117322.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)

![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)

![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)